6-(Dipropylcarbamoyl)nicotinic acid
Description
6-(Dipropylcarbamoyl)nicotinic acid is a nicotinic acid derivative featuring a dipropylcarbamoyl group (-CON(Pr)₂) at the 6-position of the pyridine ring. Nicotinic acid (3-pyridinecarboxylic acid) is a well-characterized vitamin B3 component with vasodilatory and lipid-modulating properties . This derivative may serve as a precursor or intermediate in medicinal chemistry, particularly in drug discovery targeting metabolic or inflammatory pathways.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
6-(dipropylcarbamoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H18N2O3/c1-3-7-15(8-4-2)12(16)11-6-5-10(9-14-11)13(17)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,17,18) |
InChI Key |
GITXURLGHCBMCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-(Dipropylcarbamoyl)nicotinic acid are best contextualized by comparing it to related nicotinic acid derivatives and carbamoyl-substituted analogs. Key distinctions arise from substituent type, position, and biological behavior.
Table 1: Comparative Analysis of Nicotinic Acid Derivatives
*Estimated based on structural formula.
Key Findings from Comparative Analysis
Substituent Position and Bioactivity: The 6-position is critical in nicotinic acid derivatives.
Synthetic Flexibility: Carbamoyl derivatives are often synthesized via reaction of amines with activated carboxylic acids or esters. The BOC-protected hydrazino analog and dipropylcarbamoyl variant likely share similar synthetic routes, differing in reagent choice (e.g., di-tert-butyl dicarbonate vs. dipropylcarbamoyl chloride).
Physicochemical Properties :
- The dipropylcarbamoyl group increases molecular weight and reduces water solubility compared to nicotinic acid. This contrasts with 6-hydroxynicotinic acid, which retains moderate solubility due to its polar hydroxyl group .
Biological Implications: Nicotinic acid’s vasodilatory effects are linked to its carboxylic acid group .
Regulatory and Quality Considerations :
- Like nicotinic acid, carbamoyl derivatives may require stringent impurity testing (e.g., heavy metals ≤20 μg/g, as per pharmacopeial standards ). Storage conditions (e.g., light protection) are likely critical due to the pyridine ring’s photosensitivity.
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